molecular formula C13H10O3S B1607720 Methyl 4-(5-formyl-2-thienyl)benzoate CAS No. 639816-37-8

Methyl 4-(5-formyl-2-thienyl)benzoate

Cat. No. B1607720
M. Wt: 246.28 g/mol
InChI Key: YWZJKUTYQOHLGQ-UHFFFAOYSA-N
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Description

“Methyl 4-(5-formyl-2-thienyl)benzoate” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(5-formyl-2-thienyl)benzoate” is C13H10O3S .


Physical And Chemical Properties Analysis

“Methyl 4-(5-formyl-2-thienyl)benzoate” is a combustible material . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methyl-2-formyl benzoate is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities namely antifungal, antihypertensive anti-cancer, antiulcer, antipsychotic and antiviral properties .
    • As an active scaffold, methyl-2-formyl benzoate can be considered as a significant structure and an excellent precursor for the search of new bioactive molecules .
  • Scientific Field: Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Scientific Field: Electronics

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

“Methyl 4-(5-formyl-2-thienyl)benzoate” is a type of thiophene derivative. Thiophene derivatives are known to have a wide range of applications in different scientific fields, including medicinal chemistry, industrial chemistry, material science, and electronics .

“Methyl 4-(5-formyl-2-thienyl)benzoate” is a type of thiophene derivative. Thiophene derivatives are known to have a wide range of applications in different scientific fields, including medicinal chemistry, industrial chemistry, material science, and electronics .

properties

IUPAC Name

methyl 4-(5-formylthiophen-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-16-13(15)10-4-2-9(3-5-10)12-7-6-11(8-14)17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJKUTYQOHLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376908
Record name methyl 4-(5-formyl-2-thienyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-formyl-2-thienyl)benzoate

CAS RN

639816-37-8
Record name methyl 4-(5-formyl-2-thienyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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